molecular formula C14H21NO3 B14737560 Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate CAS No. 6279-54-5

Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate

Cat. No.: B14737560
CAS No.: 6279-54-5
M. Wt: 251.32 g/mol
InChI Key: PYUBXKHAWDQIDA-UHFFFAOYSA-N
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Description

Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a dimethylamino group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The dimethylamino group is introduced through a subsequent reaction involving the appropriate dimethylamino reagent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their activity. The hydroxybenzoate moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate can be compared with other similar compounds such as:

  • Methyl 3-((dimethylamino)methyl)-4-hydroxybenzoate
  • Ethyl 3-((dimethylamino)methyl)-4-hydroxybenzoate
  • Propyl 3-((dimethylamino)methyl)-4-hydroxybenzoate

These compounds share similar structural features but differ in the length of the alkyl chain. The butyl derivative is unique due to its specific physicochemical properties, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

6279-54-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

butyl 3-[(dimethylamino)methyl]-4-hydroxybenzoate

InChI

InChI=1S/C14H21NO3/c1-4-5-8-18-14(17)11-6-7-13(16)12(9-11)10-15(2)3/h6-7,9,16H,4-5,8,10H2,1-3H3

InChI Key

PYUBXKHAWDQIDA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)O)CN(C)C

Origin of Product

United States

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